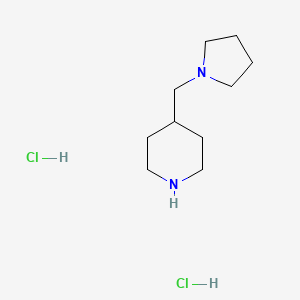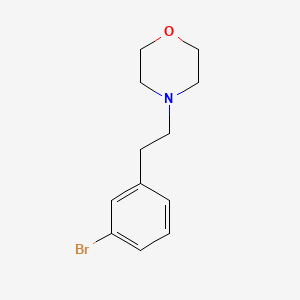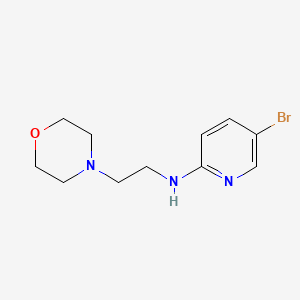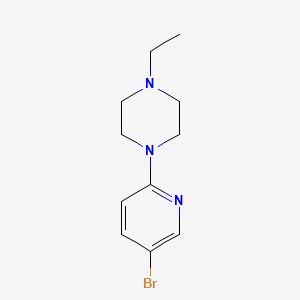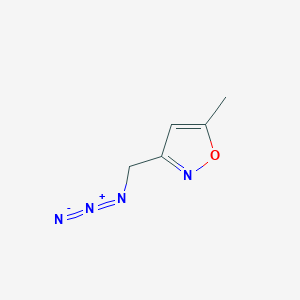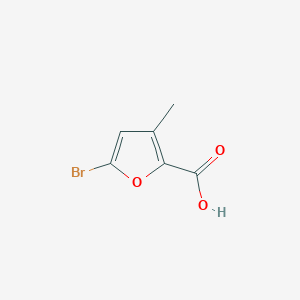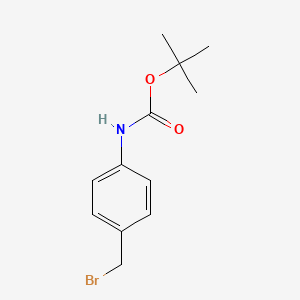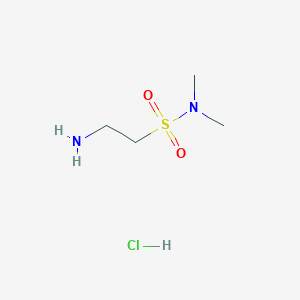
Monosodium aspartate
Übersicht
Beschreibung
Monosodium aspartate (MSA) is an organic compound used in a wide range of scientific and medical applications. It is a white, odorless, crystalline powder with a slightly salty taste. MSA is a salt of the amino acid aspartic acid and is used as a buffering agent, preservative, and flavor enhancer in food and pharmaceuticals. It is also used as a reagent in laboratory experiments to study the biochemical and physiological effects of aspartic acid.
Wissenschaftliche Forschungsanwendungen
1. Neurotoxic Effects and Behavioral Changes
Monosodium aspartate has been studied for its neurotoxic effects and impact on behavior. In neonatal mice, administration of this compound resulted in developmental defects like stunted growth, obesity, and reduced organ size, indicating its profound impact on development and neuroendocrine functions (Agrawal, Pampori & Shapiro, 1991). Similarly, systemic administration in adult mice has shown impaired memory retention and neuronal damage in the hypothalamus (Park et al., 2000).
2. Metabolic and Biochemical Changes
Studies on this compound also focus on metabolic and biochemical changes. For instance, newborn and weanling mice injected with this compound showed increased activities in enzymes like GDH, GOT, and GPT in their brains and livers, indicating significant metabolic alterations (Arthur, Komer & Bloomfield, 1973). Another study showed that this compound caused hyperplasias in the renal papillae and urinary bladder of Fischer 344 rats, suggesting potential implications for urinary tract health (Kitahori et al., 1996).
3. Impact on Reproductive System
This compound has been linked to reproductive dysfunction. In neonatal mice, administration led to reproductive disturbances in both females and males, including fewer pregnancies and reduced fertility (Pizzi, Tabor & Barnhart, 1978). This indicates its significant impact on reproductive health and development.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Monosodium aspartate, also known as Sodium L-aspartate, is a non-essential amino acid in the human body. Its primary targets are the glutamate receptors and the α-ketoglutarate dehydrogenase enzyme . These targets play a crucial role in various biochemical processes, including the regulation of oxidative stress .
Mode of Action
This compound interacts with its targets by binding to the glutamate receptors and influencing the activity of α-ketoglutarate dehydrogenase . This interaction leads to an up-regulation of oxidative stress, which is a key factor in the compound’s mode of action .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . These pathways and their downstream effects are crucial for various biological processes, including energy production and neurotransmission .
Pharmacokinetics
Any systemic absorption could potentially occur if large volumes of diluted cardioplegia solution are instilled and allowed to return to the heart-lung machine without venting from the right heart .
Result of Action
The action of this compound can lead to various molecular and cellular effects. Chronic intake of this compound has been associated with kidney damage due to oxidative stress . It has also been linked to adverse effects on humans, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and stability . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment, such as other amino acids or enzymes .
Biochemische Analyse
Biochemical Properties
Monosodium aspartate participates in several biochemical reactions, primarily as a metabolite in the urea cycle and gluconeogenesis . It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate, and asparagine synthetase, which converts aspartate to asparagine . These interactions are crucial for maintaining amino acid balance and energy production in cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter in the central nervous system, interacting with NMDA receptors to regulate energy expenditure and conservation . Additionally, this compound has been shown to affect glucose homeostasis and insulin sensitivity in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and other glutamate receptors . These interactions lead to the activation of signaling pathways that regulate cellular functions such as energy metabolism and neurotransmission . This compound also plays a role in oxidative stress and inflammatory responses, contributing to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that chronic exposure to this compound can lead to oxidative stress and cellular damage . The stability and degradation of this compound in laboratory conditions are essential factors in determining its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with neurotoxicity, hepatotoxicity, and metabolic dysfunction . In contrast, lower doses may have minimal adverse effects and can be used safely in experimental settings . Threshold effects and toxicities at high doses are critical considerations in the use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle . It serves as a precursor for the synthesis of other amino acids such as lysine, threonine, methionine, and isoleucine . The interactions with enzymes and cofactors in these pathways are vital for maintaining metabolic flux and amino acid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The glutamate transporters, such as EAAC-1, GLT-1, and GLAST-1, play a significant role in the cellular uptake and distribution of this compound . These transporters ensure the proper localization and accumulation of this compound in target cells and tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function in cellular metabolism and signaling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Monosodium aspartate involves the reaction between aspartic acid and sodium hydroxide.", "Starting Materials": [ "Aspartic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve aspartic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Heat the solution to 60-70°C for 1-2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry to obtain Monosodium aspartate." ] } | |
CAS-Nummer |
3792-50-5 |
Molekularformel |
C4H10NNaO6 |
Molekulargewicht |
191.12 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;dihydrate |
InChI |
InChI=1S/C4H7NO4.Na.2H2O/c5-2(4(8)9)1-3(6)7;;;/h2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;+1;;/p-1/t2-;;;/m0.../s1 |
InChI-Schlüssel |
DIOADJCCMAAMRJ-SQGDDOFFSA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+] |
SMILES |
C(C(C(=O)[O-])N)C(=O)O.[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+] |
Andere CAS-Nummern |
3792-50-5 5598-53-8 17090-93-6 |
Physikalische Beschreibung |
White solid; [Sigma-Aldrich MSDS] |
Verwandte CAS-Nummern |
5598-53-8 28826-17-7 |
Sequenz |
D |
Synonyme |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





